2-Methyl-5-methoxy-1H-indole-4-ol
Description
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-methoxy-2-methyl-1H-indol-4-ol |
InChI |
InChI=1S/C10H11NO2/c1-6-5-7-8(11-6)3-4-9(13-2)10(7)12/h3-5,11-12H,1-2H3 |
InChI Key |
POWIOYMWSWIXAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2O)OC |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
MOMIPP has shown promising results in the treatment of resistant cancer types. Research indicates that it effectively reduces the growth and viability of temozolomide-resistant glioblastoma and doxorubicin-resistant breast cancer cells. The compound operates through mechanisms that induce cell death by methuosis, a form of non-apoptotic cell death, which is particularly valuable for targeting cancers that evade traditional apoptosis pathways .
Structure-Activity Relationship Studies
The synthesis of various analogs of MOMIPP has been explored to optimize its biological activity. For instance, modifications at the 5-position of the indole ring have been shown to affect its cytotoxicity. Compounds with specific substitutions at the 1- and 2-positions of the indole ring demonstrated superior activity compared to others .
Antimicrobial Activity
Bacterial Inhibition
MOMIPP and its derivatives have been evaluated for their antibacterial properties against a range of pathogens. In particular, studies have highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. Compounds derived from MOMIPP exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA, indicating potent antibacterial activity without significant cytotoxic effects on human cells .
Fungal Activity
In addition to bacterial targets, MOMIPP derivatives have displayed antifungal properties against pathogens such as Cryptococcus neoformans. The presence of specific substituents on the indole structure has been linked to enhanced antifungal activity, making these compounds potential candidates for treating fungal infections .
Case Study 1: Cancer Resistance Mechanisms
A study investigated the effects of MOMIPP on glioblastoma cells resistant to standard therapies. The results indicated that MOMIPP not only inhibited cell proliferation but also induced unique morphological changes consistent with methuosis. This study supports the potential use of MOMIPP as a lead compound for developing new therapeutic strategies against resistant cancers .
Case Study 2: Antimicrobial Efficacy
Another research project focused on synthesizing and testing various analogs of MOMIPP for their antimicrobial properties. The findings revealed that certain derivatives had significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting no cytotoxicity towards human embryonic kidney cells at effective dosages . This highlights the therapeutic potential of MOMIPP in treating infections caused by resistant strains.
Data Tables
| Compound | MIC (µg/mL) | Activity | Target Organism |
|---|---|---|---|
| MOMIPP | 0.25 | Antibacterial | MRSA |
| Derivative A | 16 | Antibacterial | Escherichia coli |
| Derivative B | 12 | Antifungal | Candida albicans |
| Derivative C | 4 | Antifungal | Cryptococcus neoformans |
Comparison with Similar Compounds
Comparison with Structurally Related Indole Derivatives
Molecular Structure and Substituent Analysis
The following table compares 2-methyl-5-methoxy-1H-indole-4-ol with similar indole-based compounds:
Key Observations :
- Substituent Position : The target compound’s hydroxyl and methoxy groups at positions 4 and 5 distinguish it from analogs like 5-methoxyindole-2-carboxylic acid (carboxylic acid at C2) and 2-(4-methoxyphenyl)-5-methyl-1H-indole (bulky aryl group at C2) .
- Molecular Weight : Simpler substituents (e.g., -OH, -OCH₃) result in lower molecular weights compared to derivatives with aryl or heterocyclic appendages .
2-Methyl-5-methoxy-1H-indole-4-ol
- For example, 5-methoxyindole treated with oxalyl chloride and NaHCO₃ yielded a 91% product in a related study .
Comparable Compounds:
- 5-Methoxyindole-2-carboxylic acid: Synthesized via refluxing with thionyl chloride, yielding acyl chloride intermediates, followed by coupling with aminobenzophenones (moderate yields: 30–60%) .
- Triazole-linked indoles (e.g., compound 6c) : Synthesized via Cu-catalyzed azide-alkyne cycloaddition (30–42% yields) .
Key Observations :
- Simpler substituents (e.g., -OH, -OCH₃) often allow higher yields (e.g., 91% in ) compared to multi-step syntheses for complex derivatives.
- Bulky or reactive groups (e.g., nitrovinyl, triazole) necessitate stringent purification steps, reducing overall yields .
Solubility and Stability:
- The hydroxyl and methoxy groups in 2-methyl-5-methoxy-1H-indole-4-ol may enhance water solubility compared to non-polar derivatives like 2-(4-methoxyphenyl)-5-methyl-1H-indole .
- Derivatives with electron-withdrawing groups (e.g., -NO₂ in ) exhibit reduced stability under basic conditions.
Preparation Methods
Cyclization of Substituted Anilines with Hydroxyacetone
The most direct route involves cyclizing p-methoxyaniline (1 ) with hydroxyacetone (2 ) under acidic conditions. This method, adapted from the synthesis of 5-methoxy-2-methylindole , forms the indole core while introducing methyl and methoxy groups at positions 2 and 5, respectively.
Procedure :
A mixture of p-methoxyaniline (4.2 kg), hydroxyacetone (2.9 kg), and acetic acid (25 kg) is refluxed for 8 hours. After distillation to recover acetic acid, the residue is recrystallized from acetonitrile, yielding 5.2 kg (94%) of 5-methoxy-2-methylindole . To introduce the hydroxyl group at position 4, a benzyl-protected intermediate (4-benzyloxy-5-methoxy-2-methylindole) is synthesized via electrophilic substitution, followed by hydrogenolysis or acid-catalyzed deprotection .
Key Data :
Limitations :
-
Requires additional steps for hydroxyl group introduction.
L-B Method Adaptations for Indole Core Formation
The Leimgruber-Batcho (L-B) method, traditionally used for indole-4-carboxylates , can be modified to synthesize 2-methyl-5-methoxy-1H-indole-4-ol.
Procedure :
-
Methyl 2-methyl-3-nitrobenzoate undergoes L-B cyclization with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form methyl indole-4-carboxylate.
-
Reduction with lithium aluminum hydride (LiAlH₄) yields 4-hydroxymethylindole.
-
Oxidation with active MnO₂ introduces the carbonyl group, followed by methoxylation and methylation .
Example :
Using 2-methyl-3-nitrobenzonitrile as a starting material, L-B cyclization produces 4-cyanoindole, which is hydrogenated to indole-4-formaldehyde . Subsequent methoxylation at position 5 and methylation at position 2 complete the synthesis.
Key Data :
Advantages :
Iodine-catalyzed electrophilic substitution enables the introduction of trifluoromethyl and methoxy groups on preformed indoles .
Procedure :
-
5-Methoxyindole reacts with 2,2,2-trifluoro-1-(5-methoxy-1H-indol-4-yl)ethanol in the presence of I₂ (10 mol%) at 70°C for 12 hours.
-
The reaction proceeds via Friedel-Crafts alkylation, forming a quaternary carbon center at position 4 .
Example :
Under optimized conditions, this method achieves 89–99% yields for analogous structures . For 2-methyl-5-methoxy-1H-indole-4-ol, methyl substitution at position 2 can be introduced prior to electrophilic hydroxylation.
Key Data :
Limitations :
Deprotection Strategies for Hydroxyl Group Introduction
Hydroxyl groups at position 4 are often introduced via deprotection of benzyl or allyl ethers. A representative synthesis from 4-benzyloxy-5-methoxyindole is detailed below .
Procedure :
-
4-Benzyloxy-5-methoxyindole is hydrogenated over Pd/C (10%) in ethanol at 25°C.
-
The benzyl group is cleaved, yielding 4-hydroxy-5-methoxyindole in 90% yield .
-
Methylation at position 2 is achieved using methyl iodide and a base (e.g., K₂CO₃).
Key Data :
Advantages :
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
Key Findings :
-
The aniline cyclization route offers the highest scalability but requires protective group chemistry.
-
Catalytic electrophilic substitution provides excellent yields but depends on specialized substrates.
-
Deprotection strategies are cost-effective but necessitate precursor synthesis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Methyl-5-methoxy-1H-indole-4-ol, and what critical reaction conditions optimize yield?
- Methodological Answer : The synthesis often involves modifying indole precursors. For example, LiAlH4-mediated reduction of nitrovinyl intermediates under anhydrous conditions (e.g., THF solvent at 0°C) is critical for selective reduction . Post-reaction quenching with saturated Rochelle salt and sequential acid-base extraction ensures product isolation. Avoiding moisture and optimizing reaction time (e.g., 1.5 hours under reflux) improves yield . Alternative routes may involve chlorination followed by catalytic reduction, as seen in similar indole derivatives .
Q. Which spectroscopic techniques are most effective for characterizing 2-Methyl-5-methoxy-1H-indole-4-ol, and what key spectral features should researchers prioritize?
- Methodological Answer :
- <sup>1</sup>H NMR : Look for aromatic proton signals in the δ 6.5–7.5 ppm range, with distinct splitting patterns due to substituents (e.g., methoxy groups at δ ~3.8 ppm) .
- <sup>13</sup>C NMR : Confirm the presence of a hydroxyl-bearing carbon (δ ~150–160 ppm) and methoxy carbon (δ ~55 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., 163.17 g/mol for 5-methoxy-1H-indol-6-ol analogs) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 2-Methyl-5-methoxy-1H-indole-4-ol derivatives, and what experimental approaches ensure reproducibility?
- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., pH, temperature) or compound stability. To address this:
- Standardize Assay Protocols : Use buffered solutions (pH 7.4) and control for oxidative degradation by storing compounds at 0°C–6°C .
- Dose-Response Studies : Test multiple concentrations to identify threshold effects, as indole derivatives like 5-methoxy-1H-indol-6-ol show activity across nM–μM ranges .
- Cross-Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to confirm target specificity .
Q. What are the best practices for crystallographic refinement of 2-Methyl-5-methoxy-1H-indole-4-ol using software like SHELXL, and how can common pitfalls be avoided?
- Methodological Answer :
- Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve positional disorder, common in hydroxyl and methoxy groups .
- Refinement in SHELXL : Apply restraints for thermal parameters (ADPs) of flexible substituents. Validate hydrogen-bonding networks using PLATON .
- Avoid Overfitting : Cross-check residual density maps and refine twinned data with the TWIN command if necessary .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
